2-Amino-3-benzoylpyridine
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Overview
Description
2-Amino-3-benzoylpyridine is an organic compound with the molecular formula C12H10N2O. It is a derivative of pyridine, a nitrogen-containing heterocycle, and features both an amino group and a benzoyl group attached to the pyridine ring.
Mechanism of Action
- Notably, it affects glutamate, dopamine, and serotonin receptors .
- Additionally, it influences D2 receptors in the striatum .
- 2-ABP acts as an anticonvulsant by restoring the number of D2 receptors in the striatum .
- It selectively targets glutamate receptors without causing the side effects associated with other glutamate receptor antagonists .
- Dopamine receptors : It restores D2 receptor density in the striatum, contributing to its anticonvulsant effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the synthesis of azepine derivatives
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of azepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoylpyridine typically involves the reaction of 2-chloronicotinic acid with benzamide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-benzoylpyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro-3-benzoylpyridine.
Reduction: 2-Amino-3-hydroxybenzylpyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-benzoylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-pyridylphenylmethanone
- 2-Amino-3-pyridylbenzylamine
- 2-Amino-3-pyridylbenzylalcohol
Uniqueness
2-Amino-3-benzoylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a benzoyl group allows for versatile reactivity and potential for diverse applications .
Properties
IUPAC Name |
(2-aminopyridin-3-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROYVOKHXIFHMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507654 |
Source
|
Record name | (2-Aminopyridin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3810-10-4 |
Source
|
Record name | (2-Aminopyridin-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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